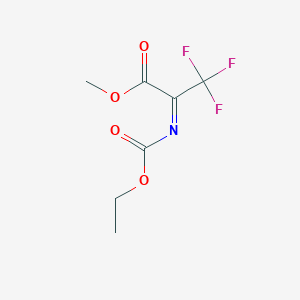
methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate is an organic compound with a complex structure that includes an ethoxycarbonyl group, an imino group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate typically involves the reaction of ethyl isocyanate with methyl 3,3,3-trifluoropyruvate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino group. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
相似化合物的比较
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Methyl 3,3,3-trifluoropyruvate: Lacks the imino and ethoxycarbonyl groups, making it less versatile in chemical reactions.
Ethyl isocyanate: Does not contain the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl (2E)-2-ethoxycarbonylimino-2-propanoate: Similar structure but without the trifluoromethyl group, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
生物活性
Methyl (2E)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an ethoxycarbonyl group, an imino group, and a trifluoromethyl group. The following table summarizes its key properties:
| Property | Value |
|---|---|
| CAS No. | 161083-22-3 |
| Molecular Formula | C7H8F3NO4 |
| Molecular Weight | 227.14 g/mol |
| IUPAC Name | methyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
| InChI Key | RJEMIPZJWKAIED-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl isocyanate with methyl 3,3,3-trifluoropyruvate. This reaction is facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, aiding in cellular penetration. Inside the cell, the compound can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity .
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Enzyme Inhibition : Studies suggest that this compound can act as an enzyme inhibitor, which could have implications for drug development.
- Anticancer Properties : Preliminary investigations indicate potential anticancer activities, warranting further exploration in cancer therapeutics.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties in cellular models .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to this compound:
- A study focusing on enzyme inhibitors highlighted the potential of compounds with trifluoromethyl groups to enhance binding affinity and specificity towards target enzymes .
- Another research indicated that similar compounds possess significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
属性
CAS 编号 |
161083-22-3 |
|---|---|
分子式 |
C7H8F3NO4 |
分子量 |
227.14 g/mol |
IUPAC 名称 |
methyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H8F3NO4/c1-3-15-6(13)11-4(5(12)14-2)7(8,9)10/h3H2,1-2H3 |
InChI 键 |
RJEMIPZJWKAIED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N=C(C(=O)OC)C(F)(F)F |
规范 SMILES |
CCOC(=O)N=C(C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















